N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a benzofuran moiety linked to a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Group: The benzofuran intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzofuran moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-2-sulfonamide
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-4-sulfonamide
Uniqueness
The unique positioning of the sulfonamide group in N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide allows for specific interactions that are not possible with its isomers. This can result in different biological activities and applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-1-4-13-12(14)5-8-20-13)10-16-21(18,19)11-3-2-7-15-9-11/h2-3,5,7-9,16-17H,1,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMMZJPHZWNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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